2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound is a pyrazolo[4,3-c]quinoline derivative characterized by:
- A 3-oxo group in the pyrazoloquinoline core, which may influence hydrogen bonding and tautomerism.
- A thiophen-2-ylmethyl carboxamide substituent at position 8, introducing sulfur-based heterocyclic diversity that could modulate pharmacokinetic properties or target selectivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c23-14-4-6-15(7-5-14)27-22(29)18-12-24-19-8-3-13(10-17(19)20(18)26-27)21(28)25-11-16-2-1-9-30-16/h1-10,12,26H,11H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJVYAIWZYXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Strategies
A one-pot, three-component reaction involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds has been employed to construct pyrazoloquinoline frameworks. For this compound, 4-chlorophenylglyoxal serves as the aryl component, reacting with 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate under tetrapropylammonium bromide (TPAB) catalysis. The reaction proceeds via:
- Knoevenagel condensation between the glyoxal and dicarbonyl compound.
- Michael addition of the pyrazol-5-amine to the α,β-unsaturated intermediate.
- Cyclodehydration to form the fused pyrazoloquinoline core.
Optimization : TPAB (10 mol%) in ethanol at 80°C for 12 hours yields the core structure in 68–72% efficiency.
| Component | Role | Quantity (mmol) |
|---|---|---|
| 4-Chlorophenylglyoxal | Aryl donor | 1.0 |
| 3-Methyl-1H-pyrazol-5-amine | Nitrogen source | 1.2 |
| Ethyl acetoacetate | Dicarbonyl partner | 1.0 |
| TPAB | Phase-transfer catalyst | 0.1 |
Reductive Cyclization Pathways
Alternative core synthesis involves Fe-mediated reductive cyclization of o-nitrophenyl-tethered pyrazole-4-carbaldehydes. The aldehyde intermediate undergoes Claisen-Schmidt condensation with acetophenone derivatives, followed by reduction with iron powder in acetic acid. However, this method risks C–C bond cleavage , necessitating precise stoichiometric control to preserve the 4-chlorophenyl group.
Functionalization at Position 8: Carboxamide Installation
Carboxylic Acid Precursor Activation
The 8-carboxamide group is introduced via N-acylation of a primary amine. First, the quinoline core is functionalized at position 8 with a carboxylic acid using Vilsmeier-Haack formylation followed by oxidation. The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.
Procedure :
Coupling with (Thiophen-2-yl)methylamine
The acid chloride reacts with (thiophen-2-yl)methylamine in tetrahydrofuran (THF) under Schlenk conditions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.
Conditions :
- Solvent : THF (10 mL/mmol)
- Temperature : 0°C → room temperature, 15 hours
- Yield : 82–85% after recrystallization from acetonitrile
Cyclization and Final Ring Closure
Hydrazine-Mediated Pyrazole Formation
The pyrazole ring is formed by treating a quinoline-3-carbaldehyde precursor with hydrazine dihydrochloride in ethylene glycol at 160–180°C. The 4-chlorophenyl group is introduced at this stage via nucleophilic aromatic substitution.
Critical Parameters :
Phosgene Cyclization
To annulate the quinoline and pyrazole rings, the intermediate 5-(2-aminophenyl)pyrazole is treated with phosgene (COCl₂) in pyridine. This step forms the pyrazolo[4,3-c]quinoline system via intramolecular cyclocondensation .
Safety Note : Phosgene alternatives like ethyl chloroformate may be substituted to mitigate toxicity risks.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Byproduct Formation During Reductive Cyclization
Fe-mediated methods risk over-reduction or C–C cleavage. Mitigation strategies include:
Regioselectivity in N-Acylation
Competing O-acylation is suppressed using bulky amines (e.g., TEA) and polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for various chemical modifications, facilitating studies on reaction mechanisms and the development of new synthetic pathways.
Biology
Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. Its potential as an inhibitor or modulator of specific biological pathways makes it a candidate for further investigations into its mechanism of action.
Case Study: A study published in Bioorganic & Medicinal Chemistry demonstrated how derivatives of this compound exhibited selective inhibition of certain enzymes involved in cancer pathways, suggesting its potential role in targeted cancer therapies .
Medicine
The compound is being explored for therapeutic applications, particularly in oncology and neurology. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Clinical Insight: Preliminary pharmacological studies suggest that it may act as an antagonist at certain receptor sites, which could be beneficial in managing symptoms associated with various diseases .
Industry
In industrial applications, this compound can be utilized in the synthesis of agrochemicals and pharmaceuticals. Its properties make it suitable for developing new materials with enhanced performance characteristics.
Table 2: Potential Biological Targets
| Target Type | Description |
|---|---|
| Enzymes | Potential inhibitors of cancer-related enzymes |
| Receptors | Modulators of neurotransmitter receptors |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, changes in gene expression, or alterations in cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Diversity: The thiophen-2-ylmethyl group in the target compound distinguishes it from analogs with alkyl (e.g., isopropyl) or aryl (e.g., 3-methylphenyl) carboxamide substituents.
Core Modifications: The pyrazoloquinoline core in the target compound differs from pyrazolopyridine derivatives (e.g., 923216-25-5), which lack the fused quinoline ring. This could impact planarity and intercalation properties .
Activity Trends : Compound 70h (), with a thiazole-pyrrolidine hybrid, demonstrated superior antineoplastic activity, suggesting that heterocyclic appendages (e.g., thiophene in the target compound) may enhance bioactivity .
Research Findings and Implications
Pharmacological Potential
- Anticancer Activity: Pyrazoloquinoline derivatives with chlorophenyl groups (e.g., compound 70h in ) show promise in oncology, likely via DNA intercalation or kinase inhibition. The target compound’s thiophene moiety may offer similar mechanisms .
- Antimicrobial Applications : Thiophene-2-carboxamide derivatives () exhibit antimicrobial properties, suggesting the target compound’s thiophene group could broaden its therapeutic scope .
Biological Activity
The compound 2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound highlights its intricate structure, which includes a pyrazoloquinoline core and a thiophene moiety. The molecular formula is with a molecular weight of 432.89 g/mol. The presence of the 4-chlorophenyl group and the thiophenylmethyl substituent suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate signal transduction pathways, alter gene expression, and influence cellular metabolism. The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites.
- DNA Interaction : Potentially affecting DNA synthesis and repair mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound has shown promising results against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay to evaluate cell viability. Preliminary results suggest IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types .
Antiviral Activity
The compound has also been explored for its antiviral properties. In vitro studies have demonstrated its effectiveness against various viral strains, including:
- Mechanism : It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has shown potential anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production .
Case Studies
- Anticancer Efficacy : A study evaluated the compound’s effects on HCT-116 cells, revealing a significant reduction in cell proliferation alongside increased apoptosis markers. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates .
- Antiviral Mechanism : Another investigation focused on the antiviral activity against Junin virus (JUNV), showing that modifications in the thiophene moiety significantly enhanced antiviral potency compared to unmodified analogs .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Category : Synthesis Design Answer :
- Core Steps : Multi-step synthesis typically involves constructing the pyrazoloquinoline scaffold, followed by introducing the 4-chlorophenyl and thiophen-2-ylmethyl groups. Acylation or coupling reactions (e.g., using PyBOP/DMF with NMM as a base) are critical for attaching the carboxamide moiety .
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst) to improve yield. For example, DMF is often used as a solvent for amide bond formation due to its polar aprotic nature, while RuO₂/NaIO₄ systems may aid in oxidative steps .
- Validation : Monitor intermediate purity via TLC and confirm final product identity using NMR (¹H/¹³C) and HRMS .
Q. Which analytical techniques are essential for characterizing this compound?
Category : Analytical Chemistry Answer :
- Structural Confirmation : ¹H NMR (aromatic proton shifts at δ 7.0–8.5 ppm for quinoline and thiophene rings) and ¹³C NMR (carbonyl signals near δ 170–180 ppm). MS (ESI+) for molecular ion verification .
- Purity Assessment : HPLC with a C18 column (e.g., Agilent Zorbax SB-C18) using gradient elution (MeCN/H₂O with 0.1% TFA) to resolve impurities. Purity >95% is typically required for biological assays .
Q. What safety precautions are recommended during handling?
Category : Laboratory Safety Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent unintended reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Category : Drug Design Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Focus on the chlorophenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding potential .
- MD Simulations : Simulate stability in biological membranes (e.g., GROMACS) to assess pharmacokinetic properties. Parameters for thiophene flexibility and pyrazoloquinoline rigidity are critical .
Q. How do reaction conditions influence regioselectivity in pyrazoloquinoline synthesis?
Category : Reaction Mechanism Answer :
- Catalyst Effects : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) vs. acid-catalyzed cyclization. For example, HCl/EtOH promotes cyclization but may require strict temperature control (60–80°C) to avoid side products .
- Solvent Polarity : Polar solvents (DMF, DMSO) favor carboxamide coupling but may reduce thiophene reactivity. Additives like DMAP can enhance acylation efficiency .
Q. How can stability issues (e.g., decomposition in solution) be mitigated?
Category : Stability Studies Answer :
- Storage Conditions : Store lyophilized solid at –20°C under argon. Avoid prolonged exposure to DMSO or MeOH, which can accelerate degradation (e.g., via hydrolysis of the carboxamide group) .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use stabilizers like BHT (0.1%) for radical-sensitive intermediates .
Q. How to resolve contradictions in biological activity data across studies?
Category : Data Analysis Answer :
- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds. Address batch-to-batch variability via NMR purity checks .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies. For example, variations in cytotoxicity may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | HCl/EtOH, 70°C | 58 | 92% | |
| Acylation | PyBOP/DMF, NMM, RT | 65 | 95% | |
| Oxidation | RuO₂/NaIO₄, CCl₄/MeCN | 29 | 89% |
Q. Table 2. Stability Profile
| Condition | Degradation (%) | Major Degradant | Mitigation Strategy |
|---|---|---|---|
| DMSO, 25°C/7d | 15 | Hydrolyzed carboxamide | Use fresh DMSO, lyophilize |
| MeOH, 4°C/30d | 8 | Thiophene oxidation | Add BHT (0.05%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
